2-[(4-Chlorophenyl)sulfanyl]acetohydrazide chemical properties
2-[(4-Chlorophenyl)sulfanyl]acetohydrazide chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, a versatile heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. The document delineates the core chemical and physical properties, outlines a detailed synthesis protocol, and explores the compound's reactivity and established biological potential as a scaffold for drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies to facilitate further research and application.
Introduction
Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities which include antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The core of their utility lies in the reactive hydrazide moiety, which serves as a versatile synthon for constructing more complex molecular architectures. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (also known as 2-((4-Chlorophenyl)thio)acetohydrazide) embodies this potential.[2] It integrates a 4-chlorophenylthioether group with an acetohydrazide backbone, creating a scaffold ripe for derivatization. This guide synthesizes the available technical data to provide a foundational understanding of this compound for its application in research and development.
Compound Identification and Physicochemical Properties
Accurate identification is critical for regulatory and experimental consistency. The key identifiers and computed physicochemical properties of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide are summarized below.
Table 1: Chemical Identification
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetohydrazide |
| CAS Number | 75150-40-2 |
| Molecular Formula | C₈H₉ClN₂OS |
| Molecular Weight | 216.69 g/mol |
| Canonical SMILES | C1=CC(=CC=C1SCC(=O)NN)Cl |
| InChI Key | FHNFLIKMJVHFNQ-UHFFFAOYSA-N |
The physical characteristics of a compound are fundamental to its handling, formulation, and reaction kinetics.
Table 2: Physicochemical Properties [2][3]
| Parameter | Value | Notes |
|---|---|---|
| Physical State | Solid (predicted) | |
| Melting Point | 103-104°C | |
| Boiling Point | 419.4°C at 760 mmHg | |
| XLogP3 | 1.7 | A measure of lipophilicity. |
| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups. |
| Hydrogen Bond Acceptors | 3 | The Oxygen, Nitrogen, and Sulfur atoms. |
Synthesis Protocol
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is reliably achieved through a two-step process, beginning with the S-alkylation of 4-chlorothiophenol followed by hydrazinolysis of the resulting ester. This method is analogous to established protocols for similar thioacetohydrazide derivatives.[4][5]
Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate
This step involves a nucleophilic substitution reaction where the thiolate anion of 4-chlorothiophenol attacks ethyl chloroacetate.
-
Materials : 4-chlorothiophenol, ethyl chloroacetate, potassium carbonate (or another suitable base), acetone (or a similar polar aprotic solvent).
-
Protocol :
-
To a solution of 4-chlorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiophenoxide salt.
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Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester. The product can be purified further by vacuum distillation or column chromatography if necessary.
-
Step 2: Hydrazinolysis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate
The ester intermediate is converted to the final hydrazide product by reaction with hydrazine hydrate.[4][6]
-
Materials : Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate, hydrazine hydrate (80-100% solution), ethanol.
-
Protocol :
-
Dissolve the crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (1.0 eq) in absolute ethanol.
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Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.
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Stir the reaction mixture at room temperature or gently reflux for 8-12 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove unreacted hydrazine and other soluble impurities.
-
Dry the purified 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide under vacuum. Recrystallization from ethanol can be performed for higher purity.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide.
Spectroscopic Characterization (Expected)
Table 3: Expected Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | -NH₂ (Hydrazide) | δ 4.0 - 4.5 ppm (broad singlet, 2H) |
| -CONH- (Hydrazide) | δ 9.0 - 9.5 ppm (broad singlet, 1H) | |
| Ar-H (Aromatic) | δ 7.2 - 7.5 ppm (multiplet, 4H, AA'BB' system) | |
| -S-CH₂- | δ 3.5 - 4.0 ppm (singlet, 2H) | |
| ¹³C NMR | C=O (Amide) | δ ~168-170 ppm |
| Ar-C-Cl | δ ~132-134 ppm | |
| Ar-C-S | δ ~133-135 ppm | |
| Ar-CH | δ ~129-131 ppm | |
| -S-CH₂- | δ ~35-40 ppm | |
| FT-IR (cm⁻¹) | N-H Stretch (-NH₂) | 3200 - 3350 cm⁻¹ (two bands) |
| C=O Stretch (Amide I) | 1640 - 1680 cm⁻¹ | |
| N-H Bend (Amide II) | 1550 - 1620 cm⁻¹ | |
| C-S Stretch | 600 - 800 cm⁻¹ |
| Mass Spec (EI) | [M]⁺ | m/z 216 (and 218 due to ³⁷Cl isotope) |
Chemical Reactivity and Biological Potential
The true value of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide lies in its role as a molecular scaffold.[9] The terminal -NH₂ group of the hydrazide is a potent nucleophile, making it an ideal starting point for synthesizing a variety of heterocyclic derivatives with significant biological activity.
The most common reaction is condensation with various aldehydes or ketones to form hydrazone derivatives.[10] These hydrazones, possessing the azomethine (-NH-N=CH-) linkage, are a well-documented class of biologically active compounds.[1] Furthermore, the hydrazide can be cyclized to form stable five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent motifs in medicinal chemistry.
Derivatives of structurally similar compounds have demonstrated a wide range of activities:
-
Antimicrobial Activity : Many hydrazone derivatives exhibit potent antibacterial and antifungal properties, often by inhibiting essential microbial enzymes.
-
Anti-lipase Activity : Certain triazole derivatives synthesized from related hydrazides have been identified as potent anti-lipase inhibitors, suggesting potential applications in metabolic disorders.[11]
-
Antiviral Activity : The core scaffold has been incorporated into molecules with known antiviral properties.[11]
Derivatization Pathways Diagram
Caption: Key derivatization pathways from the acetohydrazide scaffold.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is associated with several hazards.[2]
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautions :
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.[3]
Conclusion
2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is a valuable and versatile building block for drug discovery and organic synthesis. Its straightforward two-step synthesis makes it readily accessible. The compound's key feature is its reactive hydrazide moiety, which provides a gateway to a vast chemical space of potentially bioactive molecules, including hydrazones, oxadiazoles, and triazoles. The established antimicrobial and anti-enzyme activities of its derivatives underscore its importance as a core scaffold for developing novel therapeutic agents. This guide provides the foundational knowledge necessary for researchers to handle, synthesize, and further explore the potential of this important chemical entity.
References
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PubChem. N'-[(4-chlorophenyl)carbonyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide | C11H11ClN6O2S | CID 864615. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-(4-Chlorophenyl)acetohydrazide | C8H9ClN2O | CID 456734. National Center for Biotechnology Information. Available from: [Link]
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Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]
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ResearchGate. Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]
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